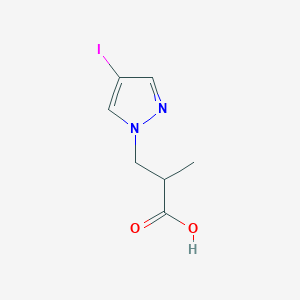
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate (DDP) is an organic compound that has been studied for its potential applications in scientific research. DDP is a derivative of isoindole, a heterocyclic compound found in a variety of natural products, and is known for its high solubility in organic solvents. It has been used in a variety of laboratory experiments, including those involving enzyme inhibition, protein-ligand binding, and DNA-ligand binding.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate has been used in a variety of scientific research applications. It has been used in enzyme inhibition studies, as a substrate for protein-ligand binding, and as a substrate for DNA-ligand binding. Additionally, it has been used to study the activity of various enzymes, such as acetylcholinesterase and proteases.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is not fully understood. However, it is believed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate binds to the active site of enzymes and inhibits their activity. This inhibition may be due to the presence of a phenolic group, which is thought to interact with the active site of the enzyme. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is thought to interact with the active site of DNA and proteins, which may explain its use in DNA-ligand binding studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate are not fully understood. However, it is believed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate may have a variety of effects on the body, including the inhibition of certain enzymes, the binding of proteins and DNA, and the alteration of physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate in laboratory experiments is its high solubility in organic solvents. This allows for easier handling and more efficient reaction times. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is relatively inexpensive and can be easily synthesized from readily available chemicals.
However, there are some limitations to using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate in laboratory experiments. For example, the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can be toxic in high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate. These include further studies on the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate, the development of new synthesis methods, and the exploration of potential therapeutic applications. Additionally, further studies on the biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate could provide insight into its potential therapeutic applications and its potential toxicity. Finally, further studies on the structure-activity relationship of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate could provide insight into its potential applications in drug design.
Métodos De Síntesis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can be synthesized from isoindole, dimethylphenol, and acetic acid. The reaction starts with the condensation of isoindole and dimethylphenol, which produces a dimethylphenoxyisoindole. This intermediate is then reacted with acetic acid, resulting in the formation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate. The reaction is carried out in the presence of a base, such as potassium carbonate, and occurs at a temperature of approximately 80 °C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate' involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate 2-(2,6-dimethylphenoxy)phenyl 2-(2,6-dimethylphenoxy)acetate. This intermediate is then reacted with sodium hydroxide and acetic anhydride to form the final product.", "Starting Materials": [ "2-(2,6-dimethylphenoxy)acetic acid", "Phthalic anhydride", "Catalyst", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: React 2-(2,6-dimethylphenoxy)acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate 2-(2,6-dimethylphenoxy)phenyl 2-(2,6-dimethylphenoxy)acetate.", "Step 2: React the intermediate with sodium hydroxide and acetic anhydride to form the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate." ] } | |
Número CAS |
903842-88-6 |
Nombre del producto |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate |
Fórmula molecular |
C18H15NO5 |
Peso molecular |
325.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



